3,4-Difluorobenzaldehyde
Overview
Description
3,4-Difluorobenzaldehyde is an organic compound with the molecular formula C7H4F2O. It is a colorless to light yellow liquid with a boiling point of 53-55°C at 15 mmHg and a density of 1.288 g/mL at 25°C . This compound is slightly soluble in hot alcohol and ether, but insoluble in water. It is used as an important intermediate in the synthesis of various fine chemicals, including pharmaceuticals, pesticides, and liquid crystal materials .
Mechanism of Action
Target of Action
3,4-Difluorobenzaldehyde is a chemical compound used in the synthesis of various derivatives . .
Mode of Action
It is primarily used as a building block in the synthesis of other compounds . Its interaction with its targets would depend on the specific derivative being synthesized and the biochemical context of the reaction.
Biochemical Pathways
As a building block in chemical synthesis, it is likely involved in various biochemical reactions depending on the specific context of its use .
Pharmacokinetics
As a small molecule, it is likely to have good bioavailability, but this would depend on the specific context of its use and the properties of the derivative being synthesized .
Result of Action
It is known to be used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives , but the specific effects of these derivatives would depend on their individual properties and the context of their use.
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives
Cellular Effects
A derivative of this compound, CDHP-4, has shown therapeutic effects on a variety of cancer cell lines, including triple-negative breast cancer (TNBC) . It can control the metastasis and stemness property of TNBC .
Molecular Mechanism
Its derivative CDHP-4 has been shown to exhibit apoptotic, anti-migratory, and anti-stemness activity against TNBC cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 3,4-difluorobenzaldehyde involves the Grignard exchange reaction. This process starts with 3,4-difluorobromobenzene, which reacts with a Grignard reagent such as isopropylmagnesium chloride in the presence of tetrahydrofuran as a solvent. The resulting product is then treated with N,N-dimethylformamide to yield this compound .
Another method involves the continuous oxidation of 3,4-difluorotoluene in a tubular reactor using metal ion complexes of cobalt, molybdenum, and bromine as catalysts, with hydrogen peroxide as the oxidant and acetic acid as the solvent .
Industrial Production Methods
Industrial production of this compound typically follows the Grignard exchange reaction due to its higher yield and efficiency. The process involves large-scale reactors and precise control of reaction conditions to minimize byproducts and maximize yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-difluorobenzoic acid.
Reduction: Reduction of this compound can yield 3,4-difluorobenzyl alcohol.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 3,4-Difluorobenzoic acid.
Reduction: 3,4-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,4-Difluorobenzaldehyde is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzaldehyde
- 2,6-Difluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
3,4-Difluorobenzaldehyde is unique due to the position of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties, making this compound particularly useful in specific synthetic applications .
Properties
IUPAC Name |
3,4-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHKMYXKNKLNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343186 | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-07-2 | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34036-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzaldehyde, 3,4-difluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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